The synthesis of 6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one typically involves several steps that utilize various reagents and conditions.
A typical synthesis may involve:
The molecular structure of 6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one features a fused bicyclic system comprising a quinazoline ring and an imidazole moiety.
Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .
6,7-Dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one can participate in various chemical reactions typical for quinazoline derivatives.
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize analogs .
The mechanism of action for 6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one primarily involves the inhibition of megakaryocyte maturation and platelet production.
The compound is stable under normal laboratory conditions but should be stored at low temperatures (-20°C) to prevent degradation .
6,7-Dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one has potential applications in medicinal chemistry:
It serves as a reference material for pharmacological studies and can be used to explore structure–activity relationships within quinazoline derivatives .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3